molecular formula C4H8FI B1381324 3-Fluoro-1-iodobutane CAS No. 7411-33-8

3-Fluoro-1-iodobutane

Cat. No.: B1381324
CAS No.: 7411-33-8
M. Wt: 202.01 g/mol
InChI Key: LQAQFPBLJGJZRQ-UHFFFAOYSA-N
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Description

3-Fluoro-1-iodobutane is an organohalide compound with the molecular formula C₄H₈FI. It is a member of the alkyl halides family, where a hydrogen atom in an alkane has been replaced by a halogen atom.

Mechanism of Action

Target of Action

1-Iodo-3-fluorobutane is a halogenated alkane, and its primary targets are typically other organic compounds in a variety of chemical reactions. It can participate in reactions such as nucleophilic substitution , where it can act as an electrophile, or electron acceptor .

Mode of Action

The compound interacts with its targets through its iodine and fluorine atoms. In a nucleophilic substitution reaction, for example, the iodine atom of 1-iodo-3-fluorobutane can be replaced by a nucleophile, a particle that donates an electron pair to form a chemical bond . This results in the formation of a new compound and the release of iodide .

Biochemical Pathways

For instance, they can undergo enzymatic reactions, leading to the production of different metabolites . The exact pathways and downstream effects would depend on the specific biological system and the presence of appropriate enzymes.

Pharmacokinetics

Metabolism would likely occur via enzymatic reactions, and excretion could occur through the kidneys or respiratory system .

Result of Action

The molecular and cellular effects of 1-iodo-3-fluorobutane’s action would depend on the specific reaction it is involved in and the biological context. For instance, in a nucleophilic substitution reaction, it could lead to the formation of a new organic compound .

Action Environment

The action, efficacy, and stability of 1-iodo-3-fluorobutane can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of nucleophilic substitution reactions . Additionally, temperature and solvent can also impact the reaction rate and the stability of the compound .

Biochemical Analysis

Biochemical Properties

1-Iodo-3-fluorobutane plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can act as a substrate for enzymes that catalyze halogen exchange reactions. The nature of these interactions often involves the formation of covalent bonds between the halogen atoms in 1-Iodo-3-fluorobutane and the active sites of the enzymes, leading to the formation of new chemical products .

Cellular Effects

1-Iodo-3-fluorobutane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the activity of key signaling molecules and transcription factors. For example, the presence of 1-Iodo-3-fluorobutane in a cellular environment can lead to changes in the phosphorylation status of proteins involved in signal transduction, thereby modulating gene expression and metabolic pathways .

Molecular Mechanism

At the molecular level, 1-Iodo-3-fluorobutane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, 1-Iodo-3-fluorobutane can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions often involve the formation of covalent bonds between the halogen atoms in 1-Iodo-3-fluorobutane and specific amino acid residues in the target proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Iodo-3-fluorobutane can change over time due to its stability and degradation. Studies have shown that 1-Iodo-3-fluorobutane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 1-Iodo-3-fluorobutane in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 1-Iodo-3-fluorobutane vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain concentration of 1-Iodo-3-fluorobutane is required to elicit a biological response. At high doses, toxic or adverse effects, such as tissue damage and organ dysfunction, have been reported .

Metabolic Pathways

1-Iodo-3-fluorobutane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways. For example, 1-Iodo-3-fluorobutane can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules .

Transport and Distribution

Within cells and tissues, 1-Iodo-3-fluorobutane is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For instance, 1-Iodo-3-fluorobutane can bind to membrane transporters that facilitate its uptake into cells, where it can then interact with intracellular proteins and enzymes .

Subcellular Localization

The subcellular localization of 1-Iodo-3-fluorobutane can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 1-Iodo-3-fluorobutane can be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. These interactions can influence the overall cellular response to 1-Iodo-3-fluorobutane .

Preparation Methods

3-Fluoro-1-iodobutane can be synthesized through several methods. One common synthetic route involves the halogen exchange reaction, where 1-chlorobutane is treated with sodium iodide in acetone to produce 1-iodobutane. This is followed by fluorination using a fluorinating agent such as silver fluoride to yield 1-iodo-3-fluorobutane .

Industrial production methods often involve similar halogen exchange reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

3-Fluoro-1-iodobutane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with potassium cyanide would yield 3-fluorobutyronitrile .

Scientific Research Applications

3-Fluoro-1-iodobutane has several applications in scientific research:

Comparison with Similar Compounds

3-Fluoro-1-iodobutane can be compared with other similar compounds such as:

The presence of both iodine and fluorine atoms in 1-iodo-3-fluorobutane makes it unique, providing a balance of reactivity and stability that is useful in various chemical processes .

Properties

IUPAC Name

3-fluoro-1-iodobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FI/c1-4(5)2-3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAQFPBLJGJZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7411-33-8
Record name 3-fluoro-1-iodobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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